N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine ring substituted with an ethoxy group at position 6 and a phenyl group at position 2. The sulfonamide moiety is attached to a benzene ring modified with methoxy (4-position), methyl (2- and 5-positions), and sulfonamide groups.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-5-28-21-10-9-18(22-23-21)16-7-6-8-17(13-16)24-29(25,26)20-12-14(2)19(27-4)11-15(20)3/h6-13,24H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMLZUAWRQLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfonamide group. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction.
Formation of the Sulfonamide Group: This involves the reaction of a sulfonyl chloride with an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide class organic compound. While specific applications and case studies for this compound are not detailed in the provided search results, information on similar compounds and related research areas can provide insight into its potential uses.
Potential Applications Based on Structural Similarities and Research Areas
- Medicinal Chemistry:
- Anti-inflammatory and Antimicrobial Properties Compounds with similar structures have been investigated for biological activities, including anti-inflammatory and antimicrobial properties. The sulfonamide group, ethoxy group, and methoxypyridazinyl moiety in this compound contribute to its potential interactions with molecular targets like enzymes or receptors, which may inhibit their activity and produce therapeutic effects.
- Neuroprotection: Metabolites in the kynurenine (KYN) pathway have garnered attention in neurobiology, particularly through their modulation of NMDA receptors . For example, kynurenic acid (KYNA) has potent antioxidant properties and acts as a non-competitive NMDA receptor antagonist, contributing to neuronal health . Such research suggests that compounds like this compound may have neuroprotective applications .
- Screening Compounds:
- Molecular Interactions: this compound can be utilized as a screening compound in chemical libraries to identify potential biological activities . These compounds are available in formats suitable for high-throughput screening, such as glass vials and 96-tube racks, to facilitate the screening process .
Related Research
- Tryptophan-Kynurenine Metabolism:
- Neuroactive Compounds: The kynurenine pathway, which metabolizes tryptophan (Trp) into neuroactive compounds, highlights the dual role of neuroprotection and neurotoxicity . Kynurenic acid (KYNA) protects neuronal health by acting as an NMDA receptor antagonist, while quinolinic acid (QUIN) promotes harmful processes as an NMDA receptor agonist . Understanding this pathway can guide the development of therapeutic interventions for neurological disorders by modulating KYNA and QUIN levels.
Summary
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with two analogs:
Computational Docking Insights
AutoDock4 studies () suggest that substituent electronic properties critically influence receptor binding. For example:
- The target compound’s methoxy and methyl groups may favor hydrophobic interactions in flexible receptor pockets .
- Analog 1’s nitro groups could enhance affinity for positively charged or polar residues, as seen in HIV protease docking experiments .
Research Findings and Implications
Substituent-Driven Pharmacokinetics
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 378.46 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anti-inflammatory and anti-cancer properties. The following sections detail specific activities and findings from recent studies.
Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant anti-cancer properties:
-
Mechanism of Action :
- The compound inhibits specific signaling pathways involved in cancer cell proliferation, particularly the PI3K/Akt pathway.
- It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study :
Anti-Inflammatory Activity
This compound also shows promising anti-inflammatory effects:
- Mechanism of Action :
- Research Findings :
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized as follows:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | ~70% |
| Half-life | 6 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Primarily renal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
